molecular formula C19H13F3O5 B242232 5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate

5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No. B242232
M. Wt: 378.3 g/mol
InChI Key: GGRVTJMWHKFQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic compound that belongs to the class of chromenone derivatives. It has gained significant attention in scientific research due to its potential pharmacological activities.

Mechanism of Action

The mechanism of action of 5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate is not fully understood. However, it has been reported to inhibit the activity of enzymes involved in cancer cell growth and inflammation. The compound has also been shown to modulate the expression of genes involved in insulin secretion and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate is its potent pharmacological activities, which make it a promising candidate for drug development. However, the compound's low solubility in water and its potential toxicity at high concentrations may limit its use in lab experiments.

Future Directions

There are several future directions for the research on 5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate. One direction is to investigate the compound's potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential use as a therapeutic agent for viral infections, such as influenza and COVID-19. Additionally, further studies are needed to understand the mechanism of action of 5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate and to optimize its pharmacokinetic properties for drug development.
Conclusion:
In conclusion, 5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological activities. The compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities, and has potential use as a therapeutic agent for neurodegenerative diseases and diabetes. However, further studies are needed to optimize the compound's pharmacokinetic properties and to understand its mechanism of action.

Synthesis Methods

The synthesis of 5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves the reaction of 4-hydroxy-3-phenoxybenzaldehyde with 5-methyl-2-(trifluoromethyl)benzoyl chloride in the presence of a base and a catalyst. The reaction produces a yellow solid, which is then purified using column chromatography. The yield of the compound is approximately 60%.

Scientific Research Applications

5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate has been extensively studied for its potential pharmacological activities. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. The compound has also been investigated for its potential use as a therapeutic agent for neurodegenerative diseases and diabetes.

properties

Product Name

5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Molecular Formula

C19H13F3O5

Molecular Weight

378.3 g/mol

IUPAC Name

[5-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] acetate

InChI

InChI=1S/C19H13F3O5/c1-10-8-13(25-11(2)23)9-14-15(10)16(24)17(18(27-14)19(20,21)22)26-12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

GGRVTJMWHKFQIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)OC(=O)C

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)OC(=O)C

Origin of Product

United States

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